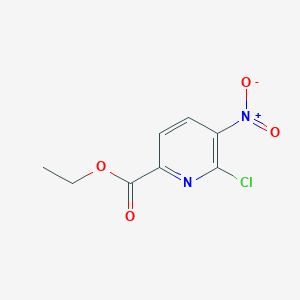

Ethyl 6-chloro-5-nitropicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-chloro-5-nitropicolinate: is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of picolinic acid, featuring a chloro and nitro substituent on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-5-nitropicolinate can be synthesized through several methods. One common approach involves the nitration of ethyl 6-chloropicolinate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Another method involves the chlorination of ethyl 5-nitropicolinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-chloro-5-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Ethyl 6-chloro-5-aminopicolinate.

Substitution: Various substituted picolinates depending on the nucleophile used.

Hydrolysis: 6-chloro-5-nitropicolinic acid.

Aplicaciones Científicas De Investigación

Ethyl 6-chloro-5-nitropicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.

Biology: Researchers use it to study the effects of nitro and chloro substituents on biological activity. It can serve as a model compound in biochemical assays.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 6-chloro-5-nitropicolinate depends on its specific application. In chemical reactions, the nitro and chloro groups influence the reactivity and selectivity of the compound. In biological systems, these substituents can affect the compound’s interaction with enzymes and receptors, potentially leading to inhibitory or activating effects.

Comparación Con Compuestos Similares

Ethyl 6-chloro-5-nitropicolinate can be compared with other picolinic acid derivatives:

Ethyl 6-chloropicolinate: Lacks the nitro group, making it less reactive in certain types of reactions.

Ethyl 5-nitropicolinate: Lacks the chloro group, which can affect its reactivity and biological activity.

Ethyl 6-bromo-5-nitropicolinate: Similar structure but with a bromo substituent instead of chloro, which can lead to different reactivity and properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry Its unique chemical properties make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies

Actividad Biológica

Ethyl 6-chloro-5-nitropicolinate (CAS No. 1803583-09-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C8H7ClN2O4

- Molecular Weight : 230.60 g/mol

- Log P (octanol-water partition coefficient) : 1.24 to 1.83 (indicating moderate lipophilicity) .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is not a blood-brain barrier (BBB) permeant and does not act as a substrate for P-glycoprotein (P-gp), which may limit its central nervous system effects . Additionally, it has been identified as an inhibitor of CYP1A2, which is significant for drug-drug interactions .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by inhibiting histone deacetylase (HDAC) activity. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in various cancer cell lines . For instance, compounds targeting HDAC6 have shown promise in treating cancers such as lung and breast cancer .

Neuroprotective Effects

The potential neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. In vitro studies suggest that compounds with similar structures may exert protective effects against oxidative stress-induced neuronal damage . This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role.

Study on HDAC Inhibition

In a study assessing the efficacy of various nitropyridine derivatives, this compound was evaluated for its ability to inhibit HDAC activity. The results demonstrated a significant reduction in cell viability in treated cancer cell lines compared to controls, suggesting its potential as an anticancer agent .

Neurotoxicity Assessment

A toxicity study conducted on related compounds indicated that while some nitropyridine derivatives exhibited neurotoxic effects at high doses, this compound showed a favorable safety profile at lower concentrations. This finding is crucial for its development as a therapeutic agent .

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl 6-chloro-5-nitropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECGSTQDGXQUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.